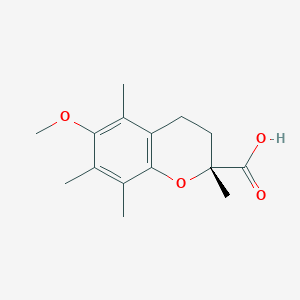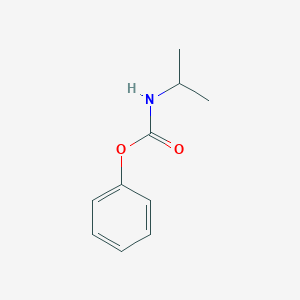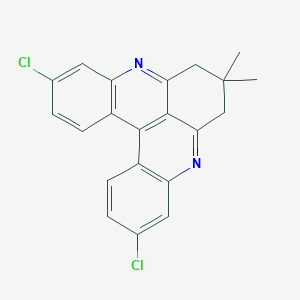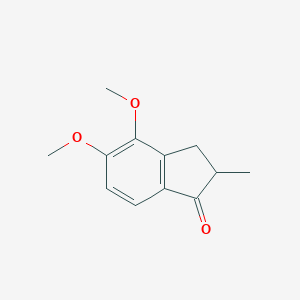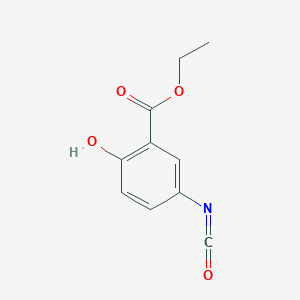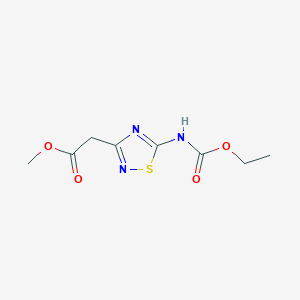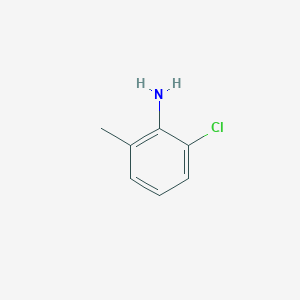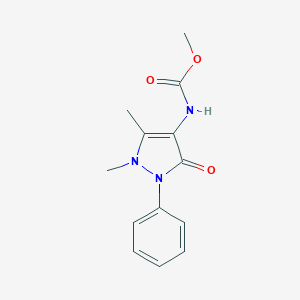
1-(3-Phenyl-2-propenyl)pyridinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Phenyl-2-propenyl)pyridinium, also known as MPP+, is a chemical compound that has been widely studied in the field of neuroscience due to its ability to selectively damage dopaminergic neurons. This compound is structurally similar to the neurotransmitter dopamine and has been used to model Parkinson's disease in animal studies.
科学的研究の応用
1-(3-Phenyl-2-propenyl)pyridinium has been used extensively in neuroscience research as a model for Parkinson's disease. It selectively damages dopaminergic neurons, which are the neurons that degenerate in Parkinson's disease. This compound has been used to study the mechanisms underlying dopaminergic neuron degeneration, as well as to test potential therapies for Parkinson's disease.
作用機序
1-(3-Phenyl-2-propenyl)pyridinium is taken up by dopaminergic neurons through the dopamine transporter, where it is then concentrated in the mitochondria. Once inside the mitochondria, 1-(3-Phenyl-2-propenyl)pyridinium+ inhibits complex I of the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. This ultimately leads to dopaminergic neuron death.
生化学的および生理学的効果
The biochemical and physiological effects of 1-(3-Phenyl-2-propenyl)pyridinium are primarily related to its ability to selectively damage dopaminergic neurons. This results in a decrease in dopamine production, which leads to the motor symptoms associated with Parkinson's disease. In addition, the increase in ROS production can lead to oxidative stress and further damage to neurons.
実験室実験の利点と制限
One advantage of using 1-(3-Phenyl-2-propenyl)pyridinium in lab experiments is its ability to selectively damage dopaminergic neurons, which allows for the study of the mechanisms underlying Parkinson's disease. However, this compound has limitations in that it only models a specific aspect of Parkinson's disease and does not fully replicate the complexity of the disease in humans.
将来の方向性
Future research on 1-(3-Phenyl-2-propenyl)pyridinium could focus on developing new therapies for Parkinson's disease based on the mechanisms underlying dopaminergic neuron degeneration. Additionally, this compound could be used to study the role of oxidative stress in other neurodegenerative diseases. Finally, future research could explore the limitations of 1-(3-Phenyl-2-propenyl)pyridinium as a model for Parkinson's disease and develop new models that more accurately replicate the complexity of the disease in humans.
合成法
1-(3-Phenyl-2-propenyl)pyridinium can be synthesized through the oxidation of 1-methyl-4-phenylpyridinium (1-(3-Phenyl-2-propenyl)pyridinium+), which is produced from the metabolism of the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). MPTP is commonly used to induce Parkinson's disease in animal models, and 1-(3-Phenyl-2-propenyl)pyridinium+ is used to selectively damage dopaminergic neurons in vitro.
特性
CAS番号 |
125713-88-4 |
|---|---|
製品名 |
1-(3-Phenyl-2-propenyl)pyridinium |
分子式 |
C14H14N+ |
分子量 |
196.27 g/mol |
IUPAC名 |
1-[(E)-3-phenylprop-2-enyl]pyridin-1-ium |
InChI |
InChI=1S/C14H14N/c1-3-8-14(9-4-1)10-7-13-15-11-5-2-6-12-15/h1-12H,13H2/q+1/b10-7+ |
InChIキー |
GTNKQCHKXUPRRF-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C[N+]2=CC=CC=C2 |
SMILES |
C1=CC=C(C=C1)C=CC[N+]2=CC=CC=C2 |
正規SMILES |
C1=CC=C(C=C1)C=CC[N+]2=CC=CC=C2 |
同義語 |
1-cinnamylpyridine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



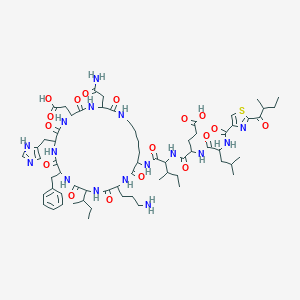
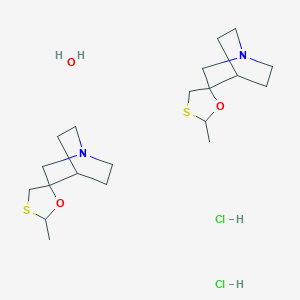
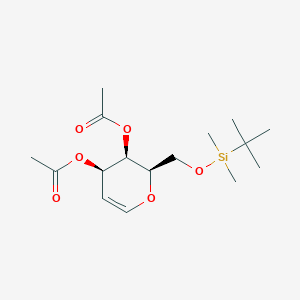
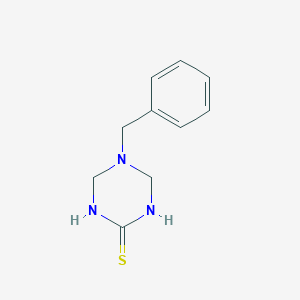
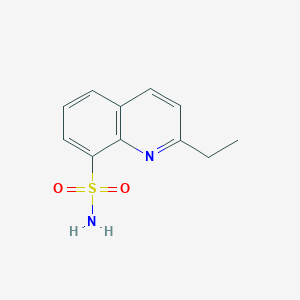
![6,10-Dithiaspiro[4.5]decan-2-ol](/img/structure/B140719.png)
